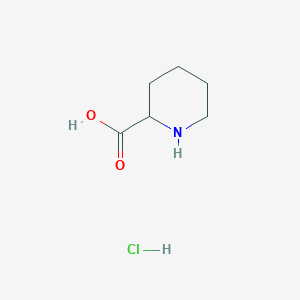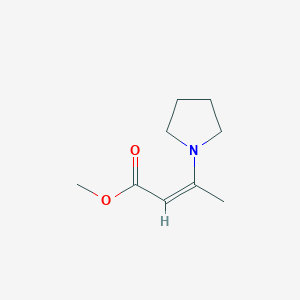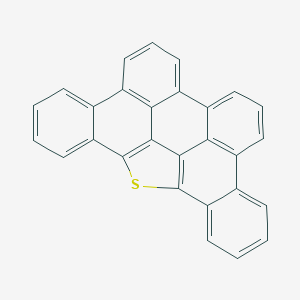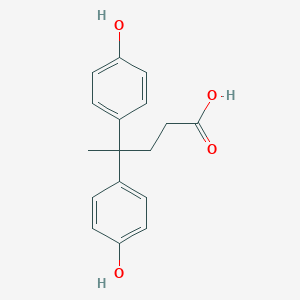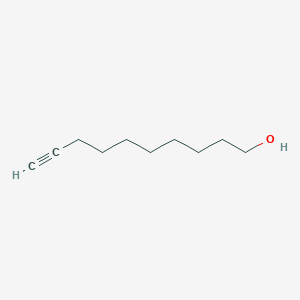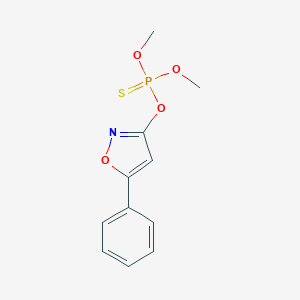
Dimex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used as a tool in laboratory experiments to study the biochemical and physiological effects of various substances.
Mécanisme D'action
The mechanism of action of Dimex is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Effets Biochimiques Et Physiologiques
Dimex has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have antidepressant effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimex in lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine on behavior and mood without the interference of other neurotransmitters. However, one limitation of using Dimex is that it may not accurately mimic the effects of natural dopamine release in the brain.
Orientations Futures
For research include the development of new compounds and the study of long-term effects.
Méthodes De Synthèse
Dimex is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate. The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, Dimex.
Applications De Recherche Scientifique
Dimex is used as a tool in scientific research to study the biochemical and physiological effects of various substances. It is commonly used in the field of neuroscience to study the effects of drugs on the central nervous system. It is also used in the field of pharmacology to study the mechanisms of action of various drugs.
Propriétés
Numéro CAS |
18853-26-4 |
|---|---|
Nom du produit |
Dimex |
Formule moléculaire |
C11H12NO4PS |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
dimethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
JVHAISKAWIKKGT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
SMILES canonique |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
Autres numéros CAS |
18853-26-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



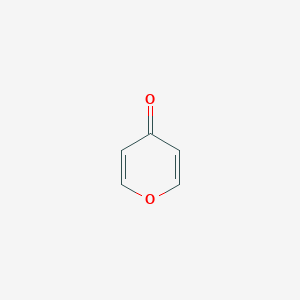
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
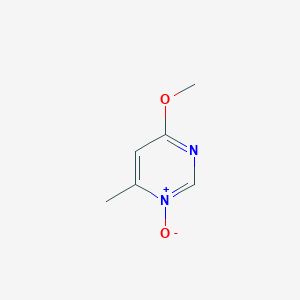
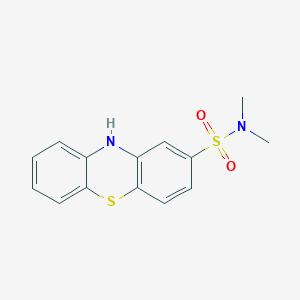
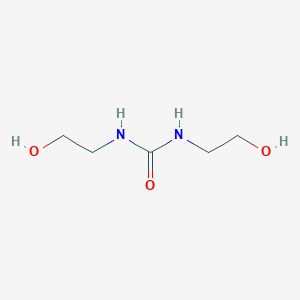
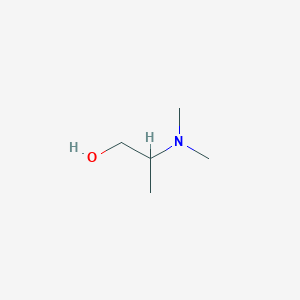
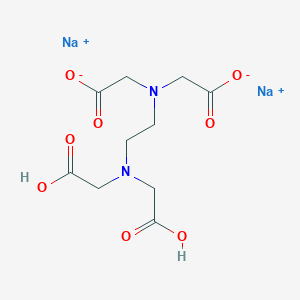

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
